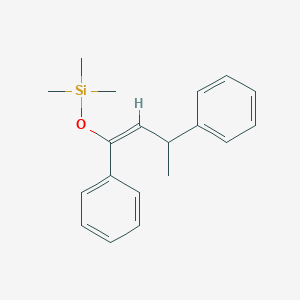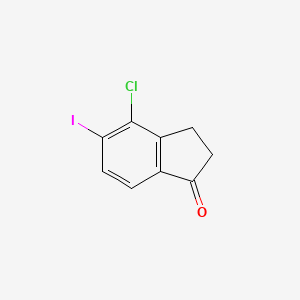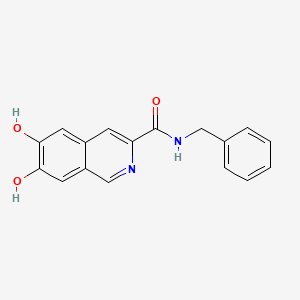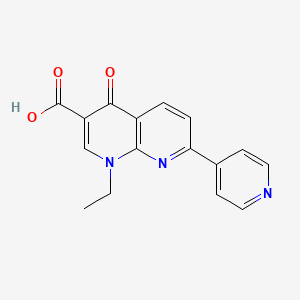
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the naphthyridine core.
Ester Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinolone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups.
科学研究应用
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial properties and potential use in treating infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .
相似化合物的比较
Similar Compounds
Rosoxacin: A quinolone derivative with similar antibacterial properties.
Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent.
属性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
1-ethyl-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-2-19-9-12(16(21)22)14(20)11-3-4-13(18-15(11)19)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H,21,22) |
InChI 键 |
VUHFWOLAZQAXBB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=CC=NC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


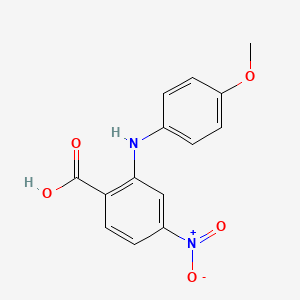
![(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11837221.png)
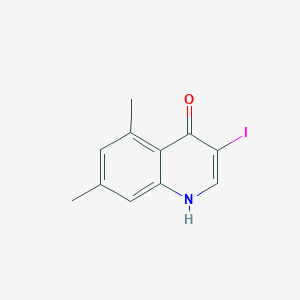
![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
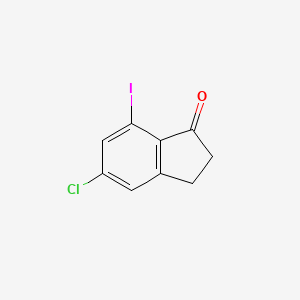
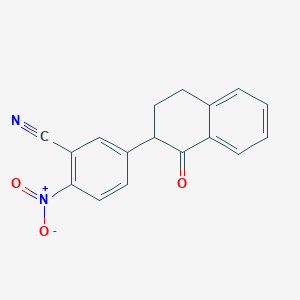
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)

